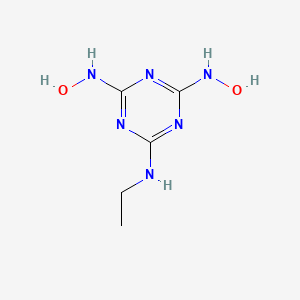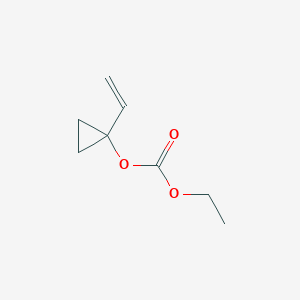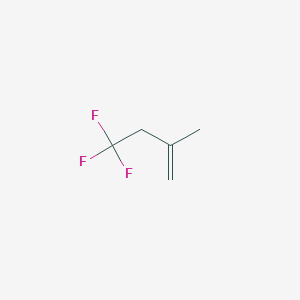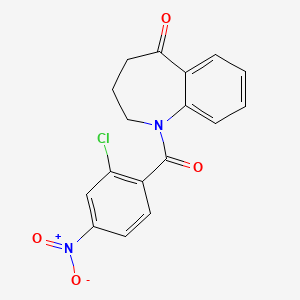
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is a compound that combines the properties of acetic acid and a pyran derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The pyran derivative in this compound is characterized by a six-membered ring containing one oxygen atom, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an allylation reaction, where an allyl halide reacts with the pyran ring in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group on the pyran ring using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group on the pyran ring is converted to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups like halides or amines using reagents like thionyl chloride or amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, amine derivatives, solvent like dichloromethane.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halide or amine derivatives.
科学的研究の応用
Chemistry
The compound is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and natural products. Its unique structure allows for various functional group transformations, making it valuable in synthetic chemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving pyran derivatives. Its ability to undergo various chemical reactions makes it a useful tool in enzymology and metabolic studies.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In the industrial sector, the compound can be used as a precursor for the synthesis of polymers, resins, and other materials. Its ability to undergo various chemical reactions makes it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol exerts its effects involves interactions with molecular targets like enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with similar acidic properties but lacks the pyran ring.
Pyran derivatives: Compounds with a six-membered ring containing one oxygen atom, similar to the pyran ring in the compound.
Allyl alcohol: Contains a hydroxyl group and an allyl group but lacks the pyran ring and acetic acid moiety.
Uniqueness
Acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol is unique due to its combination of acetic acid and pyran ring structures. This combination allows it to undergo a wide range of chemical reactions and interact with various molecular targets, making it valuable in multiple fields of research and industry.
特性
| 205827-34-5 | |
分子式 |
C10H16O4 |
分子量 |
200.23 g/mol |
IUPAC名 |
acetic acid;(3R,6R)-6-prop-2-enyl-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H12O2.C2H4O2/c1-2-3-8-5-4-7(9)6-10-8;1-2(3)4/h2,4-5,7-9H,1,3,6H2;1H3,(H,3,4)/t7-,8-;/m1./s1 |
InChIキー |
BNWPSGWZINXENX-SCLLHFNJSA-N |
異性体SMILES |
CC(=O)O.C=CC[C@@H]1C=C[C@H](CO1)O |
正規SMILES |
CC(=O)O.C=CCC1C=CC(CO1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Propen-1-ol, 2-[(phenylthio)methyl]-](/img/structure/B14267486.png)



